2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS No.: 2375268-44-1
Cat. No.: VC4184061
Molecular Formula: C24H19N3O4
Molecular Weight: 413.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375268-44-1 |
|---|---|
| Molecular Formula | C24H19N3O4 |
| Molecular Weight | 413.433 |
| IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C24H19N3O4/c28-23(29)15-9-14-10-16(27-22(14)25-11-15)12-26-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,27)(H,26,30)(H,28,29) |
| Standard InChI Key | HCDBMVZWURWGFW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=CC(=CN=C5N4)C(=O)O |
Introduction
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that incorporates several functional groups, including a pyrrolopyridine ring system, a fluorenyl group, and a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug synthesis and biological studies.
Synthesis and Preparation
The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multiple steps, including the formation of the pyrrolopyridine core and the attachment of the fluorenyl group via a methoxycarbonylamino linker. The process may require careful optimization of reaction conditions to achieve high yields and purity, often necessitating purification techniques such as column chromatography.
Applications in Medicinal Chemistry
This compound is primarily of interest in medicinal chemistry due to its potential as a building block for more complex molecules with biological activity. The presence of the fluorenyl group, which is commonly used as a protecting group in peptide synthesis, suggests that this compound could be used in the synthesis of peptides or other biologically active molecules.
Chemical Reactivity and Safety
The chemical reactivity of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid includes typical reactions associated with carboxylic acids and amines, such as esterification and amide formation. Handling precautions should be similar to those for other organic compounds with potential irritants.
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